Dilithium isophthalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17840-25-4 |
|---|---|
Molecular Formula |
C8H4Li2O4 |
Molecular Weight |
178 g/mol |
IUPAC Name |
dilithium;benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
HAVBHVPVOFMKKA-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
Other CAS No. |
17840-25-4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Solution-Phase Synthesis Approaches
Solution-phase synthesis is a conventional and widely utilized approach for preparing metallic salts of organic acids. This method involves the reaction of precursors in a liquid medium, which facilitates ionic interaction and product formation.
The most direct route to forming dilithium (B8592608) isophthalate (B1238265) is through an acid-base neutralization reaction. This process involves reacting isophthalic acid (a dicarboxylic acid) with a lithium base in a suitable solvent. The protons of the two carboxylic acid groups on the isophthalic acid molecule are replaced by lithium ions.
Common lithium bases used in this synthesis include lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃). For instance, the synthesis of a related compound, dilithium 2-aminoterephthalate, is achieved by reacting 2-aminoterephthalic acid with lithium carbonate in a water/ethanol mixture at room temperature. diva-portal.org A similar principle applies to dilithium isophthalate, where isophthalic acid is treated with a stoichiometric amount of a lithium base. Another approach involves using lithium methoxide (B1231860) (CH₃OLi) in methanol (B129727) as the lithium source for the neutralization reaction. mdpi.comsigmaaldrich.com In some cases, an incomplete neutralization can occur, leading to the formation of intermediate compounds where not all acidic protons have been replaced by lithium ions. mdpi.com
The reaction can be generalized as: C₆H₄(COOH)₂ + 2 LiOH → Li₂[C₆H₄(COO)₂] + 2 H₂O C₆H₄(COOH)₂ + Li₂CO₃ → Li₂[C₆H₄(COO)₂] + H₂O + CO₂
Table 1: Parameters for Solution-Phase Synthesis of a Dilithium Carboxylate
This table is based on the synthesis of dilithium 2-aminoterephthalate, illustrating a typical solution-phase approach.
| Parameter | Value | Reference |
| Acid Precursor | 2-aminoterephthalic acid | diva-portal.org |
| Lithium Source | Lithium carbonate (Li₂CO₃) | diva-portal.org |
| Solvent | 1/1 v/v H₂O/EtOH | diva-portal.org |
| Temperature | Room Temperature | diva-portal.org |
| Reaction Time | 4 hours | diva-portal.org |
| Yield | 99% | diva-portal.org |
Following the acid-base neutralization in a solvent, the isolation of the solid this compound product is a critical step. Various techniques are employed to recover the compound from the solution.
One common method is the evaporation of the solvent. After the reaction is complete, the solution is dried, often in a ventilated oven at a specific temperature (e.g., 90 °C), to remove the solvent and obtain the solid product. diva-portal.org This method is straightforward but may sometimes trap solvent molecules within the crystal lattice.
Alternatively, freeze-drying can be used as a gentler isolation technique. diva-portal.org This process involves freezing the reaction mixture and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. This can result in a finer, more porous powder compared to conventional oven drying. diva-portal.org Precipitation from an aqueous suspension by changing solvent composition or temperature is another effective method for isolating the synthesized compound. researchgate.net
Solid-State Synthesis Methods
Solid-state synthesis offers an alternative to solution-based methods, often providing environmental benefits by reducing or eliminating the need for solvents. These techniques rely on mechanical energy or thermal energy to drive the chemical reaction between solid reactants.
Mechanochemistry involves the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions. nih.govrsc.org This solvent-free method has been successfully applied to the synthesis of dilithium terephthalate (B1205515), an isomer of this compound, and the principle is directly transferable. researchgate.net
The synthesis is achieved by simply grinding the solid reactants, such as isophthalic acid and lithium carbonate, together in an agate mortar or a ball mill. researchgate.net The mechanical energy supplied during grinding facilitates the intimate mixing of the reactants at the molecular level and provides the activation energy needed for the acid-base reaction to proceed in the solid state. researchgate.netmdpi.com This approach is noted for its simplicity, speed, and reduced environmental impact. researchgate.nethokudai.ac.jp
Thermal treatment can be used not only for synthesis but also to induce phase transitions and generate different polymorphs of a compound. Polymorphs are different crystalline forms of the same chemical substance, which can exhibit distinct physical and electrochemical properties.
In studies of related dilithium carboxylates, controlled pyrolysis (heating under an inert atmosphere) of a precursor compound has been shown to induce an intermolecular thermal rearrangement, leading to the formation of a new polymorph. mdpi.comresearchgate.net For example, a precursor, dilithium (3-hydroxy-2-lithium-oxy)terephthalate, undergoes a retro-Kolbe–Schmitt type reaction upon heating. mdpi.comresearchgate.net This process involves decarboxylation and the concerted rearrangement of multiple molecules to yield a new, thermally stable polymorph. mdpi.com The temperature and atmosphere of the thermal treatment are critical parameters that control the reaction pathway and the resulting crystalline phase. researchgate.net
Table 2: Example of Thermal Treatment for Polymorph Generation
This table is based on the thermal rearrangement of a dilithium terephthalate derivative.
| Parameter | Description | Reference |
| Precursor | Dilithium (3-hydroxy-2-lithium-oxy)terephthalate | mdpi.comresearchgate.net |
| Process | Controlled pyrolysis inducing retro-Kolbe–Schmitt reaction | mdpi.com |
| Atmosphere | Inert (Argon or Nitrogen) | researchgate.net |
| Temperature | Heating from 25 °C up to 500 °C | researchgate.net |
| Product | New polymorph (β-phase) of dilithium (2,3-dilithium-oxy-)terephthalate | mdpi.comresearchgate.net |
Thin Film Fabrication Techniques
For applications in electronics and battery technology, it is often necessary to fabricate this compound and its analogues as high-quality thin films. Atomic/Molecular Layer Deposition (ALD/MLD) is a state-of-the-art technique for this purpose. rsc.orgrsc.org
ALD/MLD is a gas-phase deposition method based on sequential, self-saturating surface reactions. acs.org To deposit a film of a material like this compound, two gaseous precursors are pulsed into a reaction chamber one at a time: a lithium-containing precursor (e.g., lithium tetramethylheptanedionate, Li(thd)) and the organic molecule (isophthalic acid). rsc.orgsemanticscholar.org
The process consists of a cycle of four steps:
Pulse of the lithium precursor, which reacts with the substrate surface.
Purge with an inert gas to remove unreacted precursor and byproducts.
Pulse of the organic precursor (isophthalic acid), which reacts with the new surface layer.
A final purge to remove excess organic precursor and byproducts.
Repeating this cycle allows for the layer-by-layer growth of a crystalline, uniform thin film with precise thickness control at the atomic level. rsc.orgacs.org This technique yields in-situ lithiated, binder-free electrode materials, which is advantageous for studying their intrinsic properties. rsc.orgnih.gov
Atomic/Molecular Layer Deposition (ALD/MLD) for Crystalline Films
The fabrication of crystalline thin films of lithium-based organic materials, including structures analogous to this compound, has been successfully demonstrated using a combined atomic/molecular layer deposition (ALD/MLD) technique. semanticscholar.orgrsc.orgacs.org This advanced vapor-phase method allows for the growth of highly uniform and precisely thickness-controlled films, which is crucial for applications in microelectronics and energy storage. nih.govacs.org The ALD/MLD process is based on sequential, self-limiting surface reactions between gaseous precursors, which enables the in-situ formation of crystalline, lithiated materials without the need for conductive additives or binders. rsc.orgnih.gov
The process typically involves alternating pulses of a lithium-containing precursor and an organic precursor into the reaction chamber. acs.org A common lithium precursor is lithium tetramethylheptanedionate (Li(thd)). rsc.orgnih.gov For related lithium dicarboxylate films, organic precursors such as terephthalic acid (TPA) and 2-aminoterephthalic acid (TPA-NH2) have been used. semanticscholar.orgrsc.org The deposition temperature is a critical parameter, with studies showing that crystalline films can be grown in a temperature range of 200–280 °C. acs.org
The growth-per-cycle (GPC), which measures the film thickness added in each ALD/MLD cycle, is a key characteristic of the process. For the analogous compound dilithium 2-aminoterephthalate, a GPC of 3.6 Å per cycle has been reported. rsc.org The film growth generally saturates with relatively short precursor pulse times, though the organic precursor may require a longer pulse than the metal precursor to achieve saturation. rsc.org Investigations into dilithium 2-aminoterephthalate revealed that while initial film growth is smooth and amorphous, crystallites begin to form after a certain number of deposition cycles. rsc.org This ability to produce crystalline films directly during deposition is a significant advantage of the ALD/MLD technique. acs.orgresearchgate.net
Table 1: ALD/MLD Deposition Parameters for Analogous Lithium Carboxylate Films
| Compound | Lithium Precursor | Organic Precursor | Deposition Temperature (°C) | Growth-Per-Cycle (Å/cycle) | Reference |
|---|---|---|---|---|---|
| Lithium Terephthalate (Li-TPA) | Li(thd) | Terephthalic Acid (TPA) | 200-280 | 3.0 | rsc.orgnih.gov |
| Dilithium 2-Aminoterephthalate (Li2TP-NH2) | Li(thd) | 2-Aminoterephthalic Acid (TPA-NH2) | 200 | 3.6 | rsc.org |
| Lithium Pyridine-dicarboxylate (Li-PDC) | Li(thd) | 3,5-Pyridinedicarboxylic Acid (PDC) | 220-270 | 2.5 | nih.gov |
| Lithium Naphthalene-dicarboxylate (Li-NDC) | Li(thd) | 2,6-Naphthalenedicarboxylic Acid (NDC) | 220-270 | 2.3 | nih.gov |
| Lithium Biphenyl-dicarboxylate (Li-BPDC) | Li(thd) | 4,4′-Biphenyldicarboxylic Acid (BPDC) | 220-270 | 7.0 | nih.gov |
Control over Morphology and Particle Size during Synthesis
Controlling the morphology and particle size of this compound and related compounds is critical for optimizing their performance in various applications. Synthetic conditions play a pivotal role in determining these physical characteristics. For instance, in the synthesis of the related compound dilithium 2-aminoterephthalate, crystalline particles with sizes in the range of 0.1–3 µm have been produced. diva-portal.org
General strategies for controlling particle size in the synthesis of crystalline materials like metal-organic frameworks (MOFs) can be applied. These methods include adjusting the synthesis temperature, the concentration of reagents, and the reaction time. aip.orgnih.gov For example, in the synthesis of the MOF UiO-66, systematically lowering the synthesis temperature from 110 °C to 50 °C resulted in a decrease in the average particle diameter from approximately 115 nm to 38 nm. aip.org Similarly, for ZIF-67, diluting the synthesis solution was found to increase the resulting particle size. rsc.org
Another effective approach is the use of additives or the manipulation of ionic strength during synthesis. The addition of salts like NaCl or NaI during the formation of mesoporous silica (B1680970) (SBA-15) was shown to promote the aggregation of primary particles, leading to larger final particle diameters. lu.sersc.org A novel precipitation method based on the LaMer model, which involves using highly concentrated aqueous solutions, has been developed to synthesize fine particles (200–300 nm) of octacalcium phosphate (B84403) with incorporated isophthalate ions. rsc.org This demonstrates a sophisticated strategy for producing nanoscale materials containing the isophthalate moiety. The choice of solvent and the method of drying, such as freeze-drying versus conventional oven drying, can also significantly impact the final morphology and particle characteristics of the product. diva-portal.org
Table 2: Strategies for Morphology and Particle Size Control in Related Materials
| Material System | Control Parameter | Effect | Resulting Size/Morphology | Reference |
|---|---|---|---|---|
| UiO-66 MOF | Synthesis Temperature | Lower temperature | Smaller particle diameter (38-115 nm) | aip.org |
| ZIF-67 MOF | Reagent Concentration | Dilution of synthesis solution | Increased particle size | rsc.org |
| SBA-15 | Salt Addition (NaCl, NaI) | Promotes aggregation | Larger particle diameter (up to 5 µm) | lu.sersc.org |
| Octacalcium Phosphate w/ Isophthalate | LaMer-based precipitation | Controlled nucleation/growth | Fine particles (200-300 nm) | rsc.org |
| Dilithium 2-Aminoterephthalate | Drying Method | Freeze-drying vs. oven drying | Influences particle characteristics | diva-portal.org |
Precursor Chemistry and Derivatization Strategies for Isophthalate Analogs
The properties of this compound and its derivatives are fundamentally linked to the chemistry of their precursors. In conventional solution-based synthesis, the primary precursors are typically isophthalic acid and a lithium source, such as lithium carbonate or lithium hydroxide, which react in a suitable solvent. diva-portal.org For more advanced vapor-phase techniques like ALD/MLD, volatile precursors are required, such as Li(thd) and the organic acid itself. rsc.orgnih.gov
A key area of research involves the use of isophthalate analogs to create materials with tailored functionalities. This derivatization strategy modifies the isophthalic acid backbone with various functional groups, which can alter the electronic properties, porosity, and stability of the resulting framework. google.comresearchgate.net For example, functionalizing a terephthalate backbone with an electron-donating amino group was shown to lower the redox potential of the resulting lithium-organic material by 0.14 V. rsc.orgnih.gov
The development of new metal-organic frameworks (MOFs) often relies on this mixed-linker approach. acs.org A wide variety of isophthalic acid analogs can be incorporated into these structures. By synthesizing MOFs with a mixture of 1,3,5-benzenetricarboxylic acid and an isophthalic acid analog, researchers can control the specific surface area and pore size of the final material. google.com This strategy allows for the creation of a diverse library of materials with fine-tuned properties for applications ranging from gas storage to catalysis. rsc.orgresearchgate.net
Table 3: Examples of Isophthalate Analogs for Derivatization
| Isophthalate Analog | Functional Group | Potential Application/Effect | Reference |
|---|---|---|---|
| 5-Hydroxyisophthalic acid | -OH (Hydroxyl) | Tuning of chemical environment in MOFs | google.comresearchgate.net |
| 5-Nitroisophthalic acid | -NO2 (Nitro) | Modification of electronic properties | google.com |
| 5-Aminoisophthalic acid | -NH2 (Amino) | Altering redox potential, acid-base sites | rsc.orggoogle.com |
| 5-Alkylisophthalic acid | -CH3, -C2H5, etc. | Control of framework hydrophobicity/porosity | google.com |
| 5-tert-Butylisophthalic acid | -C(CH3)3 | Steric control of framework structure | google.com |
| 3-Methyl-triazolyl isophthalate | Triazole group | Creation of defect-engineered MOFs | acs.org |
Advanced Structural Characterization and Crystal Engineering
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction Analysis of Dilithium (B8592608) Isophthalate (B1238265) and Related Systems
Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous determination of a crystalline structure. uhu-ciqso.escarleton.edu For dilithium isophthalate and its analogues, SC-XRD reveals a wealth of structural information.
In a study of a related complex, di-lithium di-phthalate (C32H30Li4O21), single-crystal analysis showed that it crystallizes in a monoclinic system with a centrosymmetric space group. nih.gov The lithium ions in such structures typically exhibit tetrahedral coordination. For instance, in one alkali-metal tin(II) benzenedicarboxylate, the lithium ion is coordinated to three carboxylate oxygen atoms and one water oxygen atom in a tetrahedral geometry. acs.org The analysis of single crystals of dilithium phthalate (B1215562) has revealed that not only do the adjacent conjugated carbonyls react, but the rearranged benzene (B151609) ring can also accommodate two Li⁺ ions. researchgate.net
The crystal structure of dilithium terephthalate (B1205515) (Li2C8H4O4), a positional isomer of this compound, was solved from synchrotron powder data and found to crystallize in the P21/c space group. rasayanjournal.co.in In this structure, the lithium ions are tetrahedrally coordinated, and the packing of the terephthalate anions is similar to the γ-packing of aromatic hydrocarbons. rasayanjournal.co.in The detailed structural parameters obtained from SC-XRD are crucial for understanding the structure-property relationships in these materials.
Table 1: Crystallographic Data for a Dilithium Phthalate Complex
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C32H30Li4O21 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | Centrosymmetric | nih.gov |
| a (Å) | 17.037(5) | nih.gov |
| b (Å) | 5.134(5) | nih.gov |
| c (Å) | 21.398(5) | nih.gov |
| β (°) | 113.195(5) | nih.gov |
| Z | 2 | nih.gov |
Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Phase Identification
Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and assessing the purity of bulk samples. researchgate.netwikipedia.org The resulting diffraction pattern serves as a fingerprint for a specific crystalline material. For this compound, PXRD is routinely used to confirm the successful synthesis of the desired phase and to detect the presence of any crystalline impurities.
The Rietveld refinement method is a powerful analytical tool used in conjunction with PXRD data. wikipedia.orgicdd.com It involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. wikipedia.orgyoutube.com This method is particularly valuable when single crystals are not available or when studying materials with complex, overlapping diffraction peaks. wikipedia.org For instance, the crystal structure of dilithium terephthalate was successfully determined by applying Rietveld refinement to synchrotron powder diffraction data. rasayanjournal.co.in Similarly, for dilithium 2-aminoterephthalate, LeBail fitting, a related whole-pattern decomposition method, was used to analyze the PXRD pattern of thin films. semanticscholar.org
In Situ X-ray Diffraction for Mechanistic Insights during Transformations
In situ X-ray diffraction allows for the real-time monitoring of structural changes in a material as it undergoes a physical or chemical transformation, such as a reaction or a phase transition. aps.orgresearchgate.netnih.gov This technique provides invaluable mechanistic insights that are not accessible through conventional ex situ measurements.
For example, time-resolved in situ energy-dispersive X-ray diffraction was employed to study the crystallization kinetics of the porous zirconium terephthalate UiO-66, revealing the influence of various synthesis parameters on the reaction rate. nih.gov In the context of dilithium carboxylates used in battery applications, in situ XRD can track the structural evolution of the electrode material during electrochemical cycling. Studies on related systems have shown that upon lithiation, new crystalline phases can form, and in some cases, the material can become amorphous. researchgate.net For instance, in situ XRD studies of polyamorphic transformations in water revealed sharp and reversible transitions between low- and high-density amorphous phases. aps.org Such studies on this compound could elucidate the mechanisms of lithium insertion and extraction, providing crucial information for improving battery performance.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational and electronic properties of molecules. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important for the characterization of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. scirp.org The resulting spectrum provides a characteristic fingerprint of the functional groups present in a molecule. For this compound, FTIR is used to confirm the formation of the carboxylate salt from the corresponding isophthalic acid.
The key vibrational modes of interest in this compound are the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) group. researchgate.netrsc.org The positions of these bands are sensitive to the coordination environment of the carboxylate group. rsc.org For instance, in dilithium terephthalate, the asymmetric (νas) and symmetric (νs) stretches of the carboxylate are observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. rsc.org The separation between these two frequencies (Δν) can give an indication of the carboxylate binding mode (e.g., monodentate, bidentate, bridging). rsc.orgmdpi.com In a study on dilithium 2-aminoterephthalate thin films, a Δν value of 196 cm⁻¹ suggested a bridging-type coordination. rsc.org Additionally, the disappearance of the broad O-H stretching band from the carboxylic acid precursor confirms the complete conversion to the dilithium salt. researchgate.net
Table 2: Key FTIR Vibrational Modes for Dilithium Carboxylates
| Compound | Asymmetric COO⁻ Stretch (νas, cm⁻¹) | Symmetric COO⁻ Stretch (νs, cm⁻¹) | Δν (cm⁻¹) | Reference |
|---|---|---|---|---|
| Dilithium Terephthalate (Li₂TP) | 1572 | 1393 | 179 | rsc.org |
| Dilithium 2-Aminoterephthalate (Li₂TP-NH₂) | 1568 | 1372 | 196 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netrsc.org
For this compound, obtaining NMR spectra can be challenging due to its insolubility in common NMR solvents. mdpi.com To overcome this, a derivatization reaction, such as full reprotonation with a strong acid like H₂SO₄ in a solvent like DMSO-d₆, is often employed to convert the salt back to the soluble isophthalic acid, thereby allowing for the confirmation of the organic ligand's integrity. mdpi.com
In cases where the compound is sufficiently soluble, such as with dilithium 2-aminoterephthalate in D₂O, distinct signals can be observed in both the ¹H and ¹³C NMR spectra. diva-portal.org The chemical shifts and coupling patterns in the ¹H NMR spectrum reveal the substitution pattern on the aromatic ring, while the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, including the carboxylate carbons. diva-portal.org These data are crucial for confirming the molecular structure of the synthesized compound.
Table 3: ¹H and ¹³C NMR Data for Dilithium 2-Aminoterephthalate in D₂O
| Nucleus | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| ¹H | 7.20 (d, 7.7 Hz, 1H), 7.27 (s, 1H), 7.70 (d, 7.7 Hz, 1H) | diva-portal.org |
| ¹³C | 118.1, 118.3, 123.1, 131.0, 139.7, 147.3, 175.5, 175.7 | diva-portal.org |
Raman Spectroscopy and Surface-Enhanced Raman Scattering for Vibrational Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a "fingerprint" of its structure. chemisgroup.usnih.govnih.gov The Raman spectrum of this compound, like its terephthalate analogue, is characterized by specific bands corresponding to the vibrations of the benzene ring and the carboxylate groups. rasayanjournal.co.in Key vibrations include the symmetric and antisymmetric stretching of the COO- groups, as well as various ring stretching and deformation modes. rasayanjournal.co.in
Surface-Enhanced Raman Scattering (SERS) significantly amplifies the Raman signal of molecules adsorbed onto a roughened metal surface, often made of silver or gold. chemisgroup.usinternationaljournal.org.inarvojournals.org This enhancement allows for the detection of minute quantities of a substance and can provide insights into the orientation of molecules on the surface. chemisgroup.usinternationaljournal.org.in For isophthalate derivatives, SERS can be used to study their adsorption behavior and to characterize them in mixtures. rasayanjournal.co.in The SERS effect arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmons on the metal nanostructures and a chemical enhancement involving charge transfer between the molecule and the substrate. internationaljournal.org.in
Table 1: Key Vibrational Modes in Isophthalate Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C=O Stretch (Carboxylic Acid) | ~1725 | Stretching of the carbonyl group in the unreacted acid. |
| Antisymmetric COO⁻ Stretch | 1550 - 1620 | Asymmetric stretching of the carboxylate group after deprotonation. |
| Symmetric COO⁻ Stretch | 1370 - 1420 | Symmetric stretching of the carboxylate group. |
| Benzene Ring Breathing | ~1000 | A collective in-plane stretching vibration of the entire benzene ring. |
| C-H In-plane Bending | 1000 - 1300 | Bending of the carbon-hydrogen bonds within the plane of the ring. |
| C-H Out-of-plane Bending | 700 - 900 | Bending of the carbon-hydrogen bonds out of the plane of the ring. |
This table provides a generalized overview of vibrational modes; specific peak positions for this compound may vary.
Electron Microscopy and Morphological Analysis
The morphology of this compound particles, including their size, shape, and state of agglomeration, plays a crucial role in its performance in various applications. Electron microscopy techniques are indispensable for visualizing these features at the micro and nanoscale.
Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of the surface of a material. nih.gov In the study of this compound and its derivatives, SEM reveals the morphology of the synthesized particles. mdpi.comdiva-portal.orgnih.gov For instance, SEM images have shown that related compounds can exist as agglomerations of submicrometer-sized platelets. mdpi.comresearchgate.net The state of agglomeration, where smaller primary particles cluster together, is a critical parameter as it can affect the material's surface area and reactivity. diva-portal.orgmdpi.com
Thermal treatments can significantly alter the morphology of these materials. SEM analysis of a thermally treated dilithium terephthalate derivative revealed the formation of numerous holes and voids, which is consistent with the release of gaseous molecules like CO2. mdpi.comresearchgate.net This change in morphology can have a profound impact on the material's properties. For some applications, efforts are made to control particle size and reduce agglomeration through methods like freeze-drying to improve performance. diva-portal.org
Polymorphism and Crystallographic Diversity of this compound Derivatives
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. americanpharmaceuticalreview.comacs.org These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. The study of polymorphism in this compound and its derivatives is crucial as the crystal packing can significantly influence its electrochemical behavior and other properties. mdpi.comresearchgate.net
Research on a related compound, dilithium (2,3-dilithium-oxy)-terephthalate, has demonstrated the existence of at least two polymorphs, an α-phase and a β-phase. mdpi.com The β-phase was obtained through a thermally induced rearrangement of a precursor and exhibited a different electrochemical potential compared to the previously reported α-phase. mdpi.comresearchgate.net This highlights how different synthesis pathways can lead to different polymorphs with unique properties. mdpi.com The characterization of these polymorphs often involves a combination of techniques, including Powder X-ray Diffraction (PXRD) and spectroscopic methods like FT-IR, which can show subtle differences in the vibrational bands between polymorphs. mdpi.com
The structural diversity of these compounds extends beyond simple polymorphism to the formation of various coordination networks with different metal ions. ugr.es The isophthalate ligand, with its two carboxylate groups, can coordinate to metal centers in various ways, leading to a wide range of crystal structures. ugr.es
Crystal Engineering Principles Applied to this compound Frameworks
Crystal engineering is the rational design and synthesis of crystalline solids with desired properties. ul.iersc.org This field utilizes an understanding of intermolecular interactions to control the assembly of molecules into specific crystal structures. ul.ie For this compound and related compounds, crystal engineering principles are applied to construct robust frameworks with specific functionalities.
The isophthalate anion acts as a "linker" or "building block" that connects metal centers, in this case, lithium ions, to form extended networks. ul.ie The geometry of the isophthalate ligand, with its meta-substituted carboxylate groups, influences the resulting framework architecture. The coordination preferences of the lithium ion, which typically adopts a tetrahedral or octahedral geometry, also play a critical role in determining the final crystal structure. mdpi.com
By carefully selecting the building blocks (the metal ion and the organic linker) and controlling the synthesis conditions, it is possible to create frameworks with tailored properties. ul.ie This approach has been extensively used in the development of metal-organic frameworks (MOFs), a class of materials with high porosity and surface area. rsc.org The principles of crystal engineering allow for a systematic approach to discovering new polymorphs and designing novel materials based on this compound with enhanced performance characteristics. mdpi.comul.ie
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and electrochemical properties of various materials, including organic electrode materials like dilithium (B8592608) isophthalate (B1238265) and its derivatives. researchgate.netcore.ac.ukq-chem.com DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying complex systems. core.ac.ukq-chem.com
DFT calculations are instrumental in determining the most stable geometric arrangements of atoms in both individual molecules and crystalline solids. This process, known as geometry optimization, involves finding the minimum energy configuration on the potential energy surface. For dilithium isophthalate and related compounds, DFT has been used to optimize molecular structures and predict crystal lattice parameters. diva-portal.orgnih.gov
The stability of the optimized structures is confirmed by performing vibrational frequency analysis. The absence of imaginary frequencies indicates that the optimized geometry corresponds to a true energy minimum, signifying a stable structure. diva-portal.orgscirp.org For instance, in studies of dilithium 2-aminoterephthalate, a derivative of this compound, DFT calculations with the B3LYP hybrid functional and the 6-311+G* basis set have been employed to optimize the structures of the salt and its lithiated forms in the gas phase. diva-portal.org The frequency analysis for all optimized structures showed no imaginary frequencies, confirming their stability. diva-portal.org
Furthermore, DFT calculations, sometimes combined with dispersion corrections, have been used to investigate the stacking parameters and bond lengths in crystals. For example, in the study of dilithium squarate, another organic carboxylate, standard DFT (PBE) overestimated the unit cell volume by up to 5.8% due to the inadequate description of dispersive forces. nih.gov However, modified dispersion-corrected DFT schemes significantly improved the prediction, bringing the unit cell volume to within 0.9% of experimental data. nih.gov This highlights the importance of accounting for van der Waals interactions in accurately predicting the crystal structures of these organic salts.
The predicted geometries from DFT calculations often show good agreement with experimental data from X-ray diffraction (XRD). core.ac.uk For dilithium terephthalate (B1205515), a closely related isomer, the crystal structure has been determined to be monoclinic with a P21/c space group. researchgate.netrasayanjournal.co.in
Understanding the electronic structure of a material is crucial for predicting its chemical reactivity and electrochemical properties. DFT calculations provide valuable information about the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and band gaps.
The HOMO and LUMO energy levels are key indicators of a molecule's ability to donate or accept electrons. osti.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is related to the material's electronic conductivity and stability. researchgate.net For carbonyl-based materials like this compound, the reduction process involves the addition of an electron to the LUMO. rsc.org The energy of the LUMO can be tuned by introducing functional groups to the organic backbone. For example, adding an electron-donating group is expected to raise the LUMO energy, thereby lowering the redox potential. rsc.org
DFT calculations have been used to analyze the electronic properties of dilithium terephthalate and its derivatives. researchgate.netnih.gov For dilithium terephthalate (Li2TP), the calculated band gap energy is significantly different in its discharged (Li2TP) and charged (Li4TP) states. researchgate.netresearchgate.net The charged state, Li4TP, is computationally found to be highly unstable due to steric hindrance and strong charge repulsion between lithium ions, resulting in a much smaller band gap (0.2318 eV) compared to the discharged state. researchgate.net
Bader charge analysis, a method to partition the total electron density into atomic charges, reveals the charge distribution within the molecule upon lithiation. researchgate.net This analysis helps to identify the redox-active centers, which are the regions where charge localization occurs during redox reactions. nih.gov Studies on a series of organic electrode materials, including dilithium terephthalate, have shown that introducing well-defined redox-active centers that are electronically decoupled from the conjugated part of the molecule can be a useful strategy for achieving higher potential cathode materials. nih.gov
Table 1: Calculated HOMO, LUMO, and Dissociation Energies for Various Lithium Salts researchgate.net
| Lithium Salt | HOMO (eV) | LUMO (eV) | Dissociation Energy (eV) |
| LiBF4 | - | - | - |
| LiDFOB | - | - | - |
| LiTFPFB | - | - | - |
Vibrational frequency analysis performed using DFT is not only crucial for confirming the stability of optimized structures but also for predicting and interpreting vibrational spectra, such as infrared (IR) and Raman spectra. diva-portal.orgarxiv.org By calculating the normal modes of vibration and their corresponding frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions. rasayanjournal.co.in
For dilithium terephthalate, a complete vibrational analysis has been performed using ab initio Hartree-Fock calculations with a 6-31G* basis set. rasayanjournal.co.in The calculated vibrational wavenumbers and predicted IR and Raman intensities have been used to assign the experimental vibrational bands. rasayanjournal.co.in For instance, the ring breathing mode, a characteristic vibration of the benzene (B151609) ring, was assigned to a Raman active band at 858 cm⁻¹, which has zero IR intensity. rasayanjournal.co.in
Similarly, for dilithium 2-aminoterephthalate, vibrational frequency analyses were performed on all optimized structures, and the absence of imaginary frequencies confirmed them as stable minima on the potential energy surface. diva-portal.org The calculated frequencies can be compared with experimental FTIR spectra to validate the computational model and understand the bonding characteristics of the material. diva-portal.orgrsc.org For example, the separation between the asymmetric (υas) and symmetric (υs) stretching vibrations of the carboxylate group can indicate its binding mode. rsc.org In a study of Li2TP-NH2 thin films, the calculated separation suggested a bridging-type connection, which was consistent with the predicted crystal structure. rsc.org
DFT calculations are instrumental in understanding the mechanisms of lithium insertion and extraction in battery materials. By calculating the energies of different lithiated phases, researchers can predict the most favorable pathways for lithiation and the corresponding theoretical voltages. diva-portal.orgnih.gov
For dilithium 2-aminoterephthalate, DFT calculations have been used to investigate the different possibilities for lithiation of the salt. diva-portal.org The lowest energy configurations for different levels of lithiation were determined, indicating a preferential lithiation on the carboxylate group close to the amino group. diva-portal.org The calculations also provided the energy difference (ΔE) for the final step of the lithiation reaction, which was found to be -141 kJ/mol at 298.15 K. diva-portal.org
The intercalation mechanism in similar organic electrode materials, such as dilithium terephthalate, has been shown to involve a two-step electron transfer process. aip.org These materials often form layered structures consisting of aromatic π-stacks and a network of lithium-oxygen coordination, allowing for reversible lithium intercalation. nih.gov DFT calculations, in conjunction with evolutionary algorithms, have been used to predict the crystal structures of various lithiated phases, providing insights into the structural evolution during battery operation. researchgate.net This approach has been applied to a range of organic materials, including dilithium terephthalate and its derivatives, to understand how structural and electronic properties change during the lithiation process. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of the system at zero Kelvin, molecular dynamics (MD) simulations allow for the study of the dynamic behavior and interactions of atoms and molecules over time at finite temperatures. aip.org MD simulations can provide insights into diffusion processes, structural changes, and the interactions between the electrode material and the electrolyte.
Although specific MD simulation studies focused solely on this compound were not prominent in the search results, the principles are applicable. For related systems, MD simulations could be used to investigate the mobility of lithium ions within the crystal structure, which is crucial for understanding the rate capability of the material. It can also be used to study the formation and properties of the solid-electrolyte interphase (SEI), a critical component in lithium-ion batteries.
Evolutionary Algorithms for Crystal Structure Prediction
Predicting the crystal structure of a material from its chemical composition is a major challenge in materials science. Evolutionary algorithms, often used in conjunction with DFT calculations, have emerged as a powerful tool for crystal structure prediction. researchgate.netnih.govsemanticscholar.org This method explores the potential energy landscape to find the most stable crystal structures without prior experimental input. researchgate.net
This approach has been successfully applied to predict the crystal structure of dilithium 2-aminoterephthalate (Li2TP-NH2), a derivative of this compound, which was previously unknown. rsc.orgsemanticscholar.orgnih.govrsc.org The USPEX evolutionary algorithm was used to generate probable crystal structure candidates. rsc.orgsemanticscholar.org The lowest-energy structure predicted was a layered monoclinic structure with two formula units in the unit cell. rsc.orgsemanticscholar.org This predicted structure was then used for LeBail fitting of the experimental X-ray diffraction (XRD) pattern, leading to a good agreement. rsc.orgsemanticscholar.org
The combination of evolutionary algorithms and DFT has also been used to investigate the crystal structures of a series of organic electrode materials and their lithiated phases. researchgate.netnih.gov This allows for a systematic study of how molecular modifications affect the crystal packing and, consequently, the electrochemical properties. nih.gov For instance, the crystal structures of dilithium terephthalate and its nitro-substituted analogues have been predicted to understand the effect of the nitro group on the material's properties. researchgate.net
Table 2: Predicted Crystal Structure Parameters for Dilithium 2-aminoterephthalate (Li2TP-NH2) rsc.org
| Parameter | USPEX-predicted Value |
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | 8.48 |
| b (Å) | 5.07 |
| c (Å) | 9.16 |
| β (°) | 94.77 |
Force Field Parameterization for Molecular Mechanics Simulations
Molecular Mechanics (MM) simulations are a cornerstone of computational chemistry, enabling the study of large molecular systems over long timescales. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. For novel materials like this compound, particularly in the context of its integration into more complex structures like Metal-Organic Frameworks (MOFs), standard force fields often lack the necessary parameters for the metal-ligand interface. Therefore, a specific and accurate parameterization is essential.
A systematic approach for developing such parameters involves a "building block" strategy, where parameters are derived from high-fidelity quantum mechanical calculations on representative molecular fragments. researchgate.netpku.edu.cn This bottom-up method ensures that the resulting force field accurately reproduces the fundamental physics of the system. For a compound like this compound, the process would involve:
First-Principles Calculations: The initial step is to perform detailed Density Functional Theory (DFT) calculations on a model system, such as the this compound molecule itself or a small cluster. These calculations provide a reference potential energy surface, yielding crucial data on the equilibrium geometry, vibrational frequencies (Hessian matrix), and the energetic cost of structural deformations. researchgate.netpku.edu.cn
Genetic Algorithm Optimization: The parameters for the MM force field are then optimized to reproduce the DFT data. A genetic algorithm is a powerful tool for this task, as it can efficiently search the vast parameter space to find a set that minimizes the difference between the MM-calculated properties and the reference DFT values. researchgate.net The fitness of a given parameter set is judged by how well it reproduces the structure and the curvature of the potential energy surface from the initial quantum calculations. researchgate.netpku.edu.cn
This methodology avoids the need for parameter transferability from other, potentially dissimilar, chemical environments, leading to a highly specific and accurate force field. pku.edu.cn The resulting parameters capture the nuanced bonded and non-bonded interactions within the this compound unit.
The table below outlines the typical parameters that are derived in this process.
| Parameter Type | Description | Governed Interaction |
|---|---|---|
| Bond Stretching (e.g., C-C, C-O, O-Li) | Force constant and equilibrium distance for covalent bonds. | Energy required to stretch or compress a bond. |
| Angle Bending (e.g., C-C-C, C-C-O, O-Li-O) | Force constant and equilibrium angle for three connected atoms. | Energy required to bend the angle between two bonds. |
| Torsional (Dihedral) | Parameters defining the energy barrier for rotation around a central bond. | Rotation of functional groups around the C-C bonds of the phenyl ring. |
| Non-Bonded (van der Waals) | Lennard-Jones parameters (well depth and collision distance) describing short-range repulsion and long-range attraction. | Inter- and intramolecular interactions between non-bonded atoms. |
| Non-Bonded (Electrostatic) | Partial atomic charges assigned to each atom to model electrostatic interactions. | Coulombic forces between charged or partially charged atoms. |
By systematically parameterizing these terms, a robust force field can be developed to accurately simulate the structural and dynamic properties of systems containing this compound. researchgate.netpku.edu.cn
Predictive Modeling for Accelerated Materials Discovery and Rational Design
The traditional process of materials discovery is often slow and resource-intensive. Computational predictive modeling offers a transformative approach, enabling the rapid screening of vast chemical spaces and the rational design of new materials with targeted properties. researchgate.netacdlabs.com For this compound and its derivatives, these methods are particularly valuable in the search for next-generation organic electrode materials for rechargeable batteries. scispace.com
The core strategy involves a multi-level computational workflow that combines quantum mechanics, artificial intelligence (AI), and data science to identify promising candidates before committing to costly and time-consuming experimental synthesis. acdlabs.comorganicchemistrydata.org
High-Throughput Screening (HTS): The process begins with the creation of a large virtual library of candidate molecules, which can include various functionalized derivatives of the isophthalate scaffold. High-throughput first-principles simulations, primarily using DFT, are then employed to calculate key performance indicators for each candidate. organicchemistrydata.org These properties include theoretical capacity, redox potential, and volumetric energy density, which are crucial for battery applications.
Crystal Structure Prediction: The electrochemical and mechanical properties of a material are highly dependent on its solid-state crystal structure. Evolutionary algorithms, which mimic the principles of natural selection, are used in conjunction with DFT to predict the most energetically stable crystal packing of a given molecule without any prior experimental input. scispace.comresearchgate.net This is critical for understanding lithiation pathways and identifying potentially stable or metastable phases that could form during battery operation. researchgate.net
Machine Learning (ML) and AI: While DFT is accurate, it is computationally expensive. To screen immense libraries of molecules (potentially numbering in the hundreds of thousands or more), researchers develop ML models. acdlabs.comorganicchemistrydata.org These models are trained on the data generated from the initial DFT calculations and learn the complex relationships between molecular structure and material properties. Once trained, these ML models can predict the properties of new molecules almost instantaneously, allowing for the rapid down-selection of the most promising candidates for further, more rigorous, computational and experimental investigation. organicchemistrydata.org An AI-driven approach can create a feedback loop, where the AI guides the selection of new molecules to be calculated or synthesized to most efficiently identify materials with optimal performance. acdlabs.comorganicchemistrydata.org
The table below summarizes the key computational techniques and their roles in the accelerated discovery pipeline.
| Modeling Technique | Objective | Predicted Properties / Insights |
|---|---|---|
| Density Functional Theory (DFT) | Accurately calculate the electronic and thermodynamic properties of individual molecules. | Redox potentials, charge distribution, molecular orbital energies, reaction thermodynamics. organicchemistrydata.org |
| Evolutionary Algorithms | Predict the stable crystal structure of the solid-state material. | Lattice parameters, packing motifs, density, lithiation reaction pathways. scispace.comresearchgate.net |
| Artificial Intelligence / Machine Learning | Develop predictive models to rapidly screen vast chemical libraries. | Estimated energy density, cycling stability, rate capability, solubility. acdlabs.comorganicchemistrydata.org |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and transport properties of the material. | Ion diffusion coefficients, structural stability at operating temperatures, mechanical properties. |
Through this integrated computational approach, the design of new materials based on the this compound scaffold can be significantly accelerated, moving from serendipitous discovery to rational, targeted design. researchgate.net
Understanding "Through-Bond" and "Through-Space" Electronic Effects on Reactivity and Properties
Through-Bond Effects: These interactions are mediated by the covalent bonding framework of the molecule. researchgate.net In this compound, this refers to the electronic communication between the two carboxylate groups via the benzene ring's sigma (σ) and pi (π) systems. Because the carboxylate groups are in a meta (1,3) relationship, direct resonance-based communication through the π-system is limited compared to ortho or para isomers. wisc.edu The dominant through-bond interaction is therefore the inductive effect, an electrostatic influence transmitted through the sigma bonds. jove.com This electronic coupling, although weaker than in a para-substituted system, influences the redox potential of the molecule by modulating the electron density at the carboxylate active sites. researchgate.net Computational studies using DFT can quantify these effects by analyzing molecular orbital distributions and charge densities. acs.org
Through-Space Effects: These are non-covalent interactions that occur directly through space, independent of the bonding path. rsc.org In this compound, several through-space interactions are significant:
Intramolecular Interactions: These can include direct electrostatic repulsion between the two negatively charged carboxylate groups and, perhaps more importantly, the interaction between the lithium cations and the electron-rich π-system of the benzene ring. rsc.org Such cation-π interactions can influence the molecule's conformation and electronic structure.
Intermolecular Interactions: In the solid state, through-space interactions dictate the crystal packing and have a profound impact on material properties. This includes the electrostatic forces between the lithium ion of one molecule and the carboxylate group or benzene ring of a neighboring molecule. rsc.org These interactions are critical for the material's structural stability, cohesion, and the pathways available for lithium-ion diffusion during battery charge and discharge cycles.
Computational modeling and specialized experimental techniques are used to probe these distinct effects. DFT calculations can model both intra- and intermolecular interactions, providing insight into charge transfer and electrostatic potential maps. acs.org Experimentally, advanced NMR techniques like 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide direct evidence of through-space interactions, for example, by detecting the proximity of lithium ions to specific protons on the aromatic ring. rsc.org Disentangling these complex electronic effects is key to understanding how modifications to the molecular structure will ultimately translate into changes in macroscopic material performance.
Applications in Advanced Materials Science
Organic Electrode Materials in Rechargeable Batteries
Organic electrode materials are being explored as sustainable alternatives to traditional inorganic materials used in lithium-ion batteries. These materials offer the potential for lower environmental impact, greater structural diversity, and tunable electrochemical properties. Dilithium (B8592608) salts of aromatic carboxylic acids, such as dilithium isophthalate (B1238265), are a class of organic compounds being investigated for their ability to reversibly store lithium ions.
Performance as Anode Materials in Lithium-Ion Batteries
Currently, there is limited specific research data available in the public domain detailing the performance of dilithium isophthalate as an anode material in lithium-ion batteries. While the electrochemical behavior of other related aromatic carboxylates has been studied, dedicated research on the anode performance of this compound, including its specific capacity, cycling stability, and rate capability, is not extensively documented in readily accessible scientific literature.
Performance as Cathode Materials in Lithium-Ion Batteries
The investigation of lithiated organic compounds as cathode materials is an emerging field of research. While dilithium terephthalate (B1205515), an isomer of this compound, has been more widely studied, specific performance data for this compound as a cathode material remains limited. For context, a related compound, dilithium (2,5-dilithium-oxy)-terephthalate, has been reported to have a theoretical capacity of 223 mAh g⁻¹ cmu.edu. However, without direct experimental evidence, the specific electrochemical performance of this compound in a cathode application cannot be definitively stated.
Influence of Electrode Architecture and Composite Formulations on Performance
The performance of any electrode material is significantly influenced by the architecture of the electrode and the composition of its formulation. Key factors include the distribution of the active material, the type and amount of conductive additive, and the choice of binder. For organic electrode materials like dilithium salts of aromatic acids, which often have inherent low electronic conductivity, the formulation of the composite electrode is critical.
Role of Electrolytes and Carbon Conductors in Electrochemical Behavior
The electrolyte composition and the type of carbon conductor are critical factors that dictate the electrochemical behavior of an electrode. The electrolyte must be electrochemically stable within the operating voltage window of the electrode and facilitate efficient lithium-ion transport. For related organic electrode materials like dilithium (2,3-dilithium-oxy)-terephthalate, a common electrolyte used in research is 1 M lithium perchlorate (B79767) (LiClO₄) in propylene (B89431) carbonate (PC) cmu.edu.
The choice of carbon conductor is also vital for overcoming the typically low electronic conductivity of organic active materials. In studies of dilithium terephthalate, carbon blacks such as Ketjenblack EC-600JD and C-NERGY SUPER C65 have been used to create the necessary conductive network within the electrode mdpi.com. It has been observed that at elevated temperatures, side reactions between the electrode material and the electrolyte can occur, leading to a more rapid decline in capacity cmu.edu. This highlights the importance of selecting a stable electrolyte and optimizing the operating conditions. The specific interactions between this compound and various electrolytes and carbon conductors, and their impact on its electrochemical performance, require further dedicated investigation.
Monomers for Polymer Synthesis
Aromatic dicarboxylic acids and their salts are fundamental building blocks in the synthesis of various polymers, including polyesters and polyamides. The rigid structure of the isophthalate unit can impart desirable thermal and mechanical properties to the resulting polymer.
Utilization in the Synthesis of Biodegradable Polymers
While isophthalate moieties are used in the synthesis of various polymers, including biodegradable ones, the direct utilization of this compound as a monomer for this purpose is not widely documented in available scientific literature. The synthesis of biodegradable polyesters typically involves the polycondensation of a diol with a dicarboxylic acid or its ester derivative, such as dimethyl isophthalate rsc.org. For instance, a series of poly(butylene carbonate-co-isophthalate)s (PBCIs) were synthesized from 1,4-butanediol, dimethyl isophthalate, and dimethyl carbonate rsc.org. The incorporation of isophthalate units into the polymer backbone was shown to influence the thermal properties, transparency, and gas barrier performance of the resulting copolymers rsc.org. The rate of enzymatic degradation of these copolymers could also be adjusted by varying the isophthalate content rsc.org. However, these syntheses start from the methyl ester of isophthalic acid rather than the dilithium salt. Further research is needed to explore the potential of this compound as a direct monomer in the synthesis of biodegradable polymers and to understand the advantages or disadvantages this might offer over conventional monomers.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on Isophthalate Ligands
Design Principles for Porous Framework Materials
The design of porous framework materials, such as MOFs, is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. A common and effective strategy is the "node and spacer" approach. researchgate.net In this method, metal ions or clusters act as nodes, and the organic ligands, such as isophthalate, serve as the spacers or linkers that connect these nodes. The geometry and connectivity of both the node and the spacer are critical in determining the topology of the resulting framework. researchgate.net
The choice of the metal ion is a primary consideration as its coordination number and preferred coordination geometry significantly influence the dimensionality and structure of the resulting polymer. researchgate.net For instance, different metal ions can lead to vastly different framework structures even when reacted with the same isophthalate ligand under similar conditions. nih.gov
The isophthalate ligand itself offers several design advantages. Its angular geometry, as opposed to the linear geometry of terephthalate, can lead to more complex and often interpenetrated three-dimensional networks. Furthermore, the isophthalate backbone can be readily functionalized at the 5-position with various chemical groups (e.g., methyl, methoxy, tert-butyl). nih.govnih.gov These substituents, while not directly involved in coordination with the metal center, can exert significant steric and electronic effects that influence the final framework architecture, thermal stability, and photoluminescent properties. ncu.edu.tw The introduction of functional groups can also be used to tailor the pore environment and surface properties of the MOF.
The combination of isophthalates with other ancillary ligands, such as flexible bis(imidazolyl) or N-donor ligands containing pyridine and benzimidazole rings, provides another layer of design complexity and control over the final structure. ncu.edu.twnih.gov These co-ligands can influence the coordination environment of the metal center and direct the assembly of unique one-, two-, or three-dimensional frameworks. ncu.edu.tw
Synthesis and Characterization of MOF Structures
The synthesis of isophthalate-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the isophthalic acid ligand in a suitable solvent or solvent mixture in a sealed vessel. The choice of solvent, temperature, reaction time, and the presence of modulating agents can all influence the crystalline product that is formed. nih.gov For example, reacting 5-methyl isophthalic acid with zinc(II) in different solvent systems can yield distinct framework structures. nih.gov
Thermogravimetric analysis (TGA) provides information about the thermal stability of the framework and the presence of coordinated or guest solvent molecules. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate groups of the isophthalate ligand to the metal centers. Elemental analysis is performed to verify the empirical formula of the synthesized compound.
Below is an interactive data table summarizing the synthesis and structural details of several isophthalate-based coordination polymers.
| Compound | Metal Ion | Isophthalate Ligand | Synthesis Method | Dimensionality | Key Structural Feature |
|---|---|---|---|---|---|
| [Ni2(mip)2(H2O)8]·2H2O | Ni(II) | 5-methylisophthalate (mip) | Hydrothermal | 2D layers stacked into a 3D supramolecular framework | Contains two types of Ni(mip)(H2O)4 chains nih.gov |
| [Zn6(mip)5(OH)2(H2O)4]·7.4H2O | Zn(II) | 5-methylisophthalate (mip) | Solvothermal (aqueous methanol) | 3D | Forms a framework with Zn6(OH)2(CO2)10(H2O)3 clusters nih.gov |
| [Mn(HMeOip)2] | Mn(II) | 5-methoxyisophthalate (HMeOip) | Hydrothermal | 3D | Octahedral Mn(II) centers with HMeOip- acting as a 3-connecting node nih.gov |
| [Co(μ2-mia)(2,2′-bipy)(H2O)]n·nH2O | Co(II) | 5-methoxyisophthalate (mia) | Hydrothermal | 1D | Distorted octahedral {CoN2O4} environment nih.gov |
| [Cd(μ2-mia)(py)(H2O)2]n·nH2O | Cd(II) | 5-methoxyisophthalate (mia) | Hydrothermal | 1D | Distorted octahedral {CdNO5} environment nih.gov |
Tailoring Porosity and Sorption Properties within Isophthalate Frameworks
A key driver for the intense research into MOFs is their permanent porosity and the potential for applications in gas storage and separation. The ability to precisely control and modify the porous architecture of these materials is of paramount importance. researchgate.netresearchgate.net Isoreticular chemistry, which involves using ligands of different lengths but the same connectivity to generate a series of frameworks with the same topology but varying pore sizes, is a powerful strategy for tailoring porosity. researchgate.netresearchgate.net
In isophthalate-based frameworks, the porosity can be modulated by several means. The introduction of bulky substituents at the 5-position of the isophthalate ring can influence the packing of the framework and, in turn, the pore dimensions. The choice of the metal cluster or secondary building unit (SBU) also plays a crucial role in defining the pore size and shape.
The functionalization of the isophthalate ligand can be used to introduce specific chemical functionalities onto the pore surfaces. These functional groups can enhance the affinity of the framework for certain gas molecules, thereby improving the selectivity of gas separation. For example, incorporating amine groups into the framework can increase its affinity for carbon dioxide. A copper-based MOF, ZJNU-56, synthesized from an asymmetric diisophthalate ligand containing an amine group, exhibits highly selective adsorption of C₂H₂ and CO₂ over CH₄. researchgate.net This selectivity is attributed to the presence of open copper sites and the Lewis basic amine groups on the cage surface. researchgate.net
The activation process, which involves the removal of solvent molecules from the pores after synthesis, is critical for accessing the full porosity of the MOF. This is often achieved by heating under vacuum or by solvent exchange followed by supercritical CO₂ drying. researchgate.net The latter method is particularly useful for preserving the structural integrity of highly porous frameworks that might otherwise collapse upon solvent removal. researchgate.net
The following interactive table presents data on the porosity and gas sorption properties of selected isophthalate-based MOFs.
| MOF | BET Surface Area (m²/g) | Gas Uptake | Key Finding |
|---|---|---|---|
| MFM-185a | 4,734 | High CH₄ and CO₂ adsorption | Simultaneously high gravimetric and volumetric deliverable CH₄ capacities of 0.24 g g⁻¹ and 163 vol/vol (298 K, 5–65 bar) researchgate.netresearchgate.net |
| ZJNU-56 | 1655 | Selective adsorption of C₂H₂ and CO₂ over CH₄ | Predicted IAST selectivities of 35.7–72.9 for C₂H₂/CH₄ and 6.8–7.0 for CO₂/CH₄ at 298 K researchgate.net |
| BUT-28 | Not specified | Fluorescent detection of Cr₂O₇²⁻ | A Zr(IV)-based MOF from a di-isophthalate ligand that shows excellent stability and sensitivity for Cr₂O₇²⁻ detection in water researchgate.net |
Mechanical Properties of Coordination Frameworks
The mechanical stability of coordination frameworks is a critical parameter for their practical application, particularly in areas such as gas storage and separation where they may be subjected to pressure swings and mechanical handling. The mechanical properties of MOFs, including their Young's modulus, hardness, and shear modulus, are being increasingly investigated to understand their structural robustness.
Nanoindentation is a powerful technique for probing the mechanical properties of MOFs at the nanoscale, allowing for the measurement of Young's modulus and hardness of single crystals or thin films. researchgate.net Studies on various MOFs have revealed a wide range of mechanical behaviors, from relatively stiff frameworks to more flexible structures. For example, nanoindentation studies on monoliths of prototypical MOFs like ZIF-8 and HKUST-1 have provided valuable data on their elastic and plastic responses. ox.ac.ukarxiv.org
Research has shown that the mechanical properties of MOFs can be influenced by guest molecules within the pores. The removal of guest molecules can lead to phase transformations in flexible frameworks, which in turn affects their mechanical response. Therefore, a thorough understanding of the structure-property relationships governing the mechanical behavior of isophthalate-based coordination frameworks is essential for the design of robust materials for targeted applications.
Information on the Electrochemical Properties of this compound is Limited
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the electrochemical properties of This compound to generate a detailed article according to the requested outline.
Studies on related compounds indicate that the electrochemical properties of aromatic carboxylates are of significant interest for lithium-ion battery applications. diva-portal.orgrsc.org Research on dilithium terephthalate and its derivatives has established their potential as anode materials, detailing their redox potentials, specific capacities, and cycling behavior. diva-portal.orgrsc.org For instance, investigations into dilithium 2-aminoterephthalate, a derivative of the terephthalate isomer, have explored its redox processes and performance in lithium half-cells. diva-portal.org Similarly, the impact of polymorphism on the electrochemical behavior of other related terephthalate compounds has been a subject of study. mdpi.com
However, without specific studies on this compound, it is not possible to provide scientifically accurate information for the following sections as requested:
Electrochemical Properties and Energy Storage Research
Stability and Retention Mechanisms in Electrochemical Cycling
Mechanisms of Capacity Loss and Recovery
Therefore, a scientifically rigorous article focusing solely on the electrochemical properties of dilithium (B8592608) isophthalate (B1238265) cannot be constructed at this time due to the absence of specific research findings for this particular compound.
Formation and Evolution of Solid Electrolyte Interphase (SEI)
The performance and stability of lithium-ion batteries heavily rely on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles. semanticscholar.orgresearchgate.net This passivation layer is created by the reductive decomposition of electrolyte components, including organic carbonates, salts, and additives. semanticscholar.org A well-formed SEI is crucial as it prevents continuous electrolyte decomposition on the anode surface while allowing for the passage of lithium ions. researchgate.net
For carboxylate-based anode materials like dilithium isophthalate, the formation of a stable and limited SEI layer is a key indicator of good electrochemical performance. In studies of similar compounds, such as dilithium 2-aminoterephthalate, cyclic voltammetry has shown that features corresponding to SEI formation are prominent in the first reduction cycle but are not visible in subsequent cycles. diva-portal.org For instance, a peak observed at 0.55 V in the initial cycle, which does not reappear later, suggests the formation of a rather stable SEI layer. diva-portal.org
The composition of the SEI is a complex mixture of organic and inorganic products. semanticscholar.org The reduction of common electrolyte solvents like ethylene (B1197577) carbonate (EC) can initially form species such as lithium ethylene dicarbonate (B1257347) (LEDC), which is often unstable and decomposes into a variety of other compounds. researchgate.net This can lead to an SEI that is layered, with inorganic components often found closer to the anode surface and organic components at the interface with the electrolyte. nih.gov The evolution of the SEI can continue over subsequent cycles, potentially thickening or changing in composition, which can lead to capacity loss and increased internal resistance. researchgate.net The ideal SEI for this compound would be one that forms quickly during the first cycle, remains thin, and is chemically and mechanically stable throughout repeated charge and discharge processes.
Morphology Changes during Repeated Discharge/Charge Cycles
The physical and structural integrity of an electrode material during cycling is paramount for long-term battery life. For organic electrode materials like this compound, significant morphology changes during the repeated insertion and extraction of lithium ions can lead to performance degradation. A common issue observed in lithium carboxylates is a notable drop in capacity after the initial cycles. diva-portal.org This capacity fade is often attributed to a combination of factors, including SEI formation, the dissolution of the active material into the electrolyte, and detrimental structural changes to the material itself. diva-portal.org
Post-mortem analyses using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) on related compounds have provided direct evidence of these morphological issues. For example, studies on dilithium 2-aminoterephthalate revealed that its inferior capacity retention compared to its parent compound, dilithium terephthalate (B1205515), was linked to significant morphology changes that occur during cycling. rsc.orgnih.gov These changes can include particle pulverization, loss of crystallinity, and altered electrode surface texture, which can disrupt electrical contact within the electrode and impede ion transport, ultimately leading to capacity fade. rsc.orgnih.gov Ensuring structural stability and minimizing the dissolution of this compound in the electrolyte are therefore critical challenges to overcome for its successful application.
Strategies for Enhancing Electrochemical Performance
Functionalization of the Isophthalate Backbone to Tune Redox Potentials
A key advantage of organic electrode materials is the ability to tune their electrochemical properties, such as redox potential, through molecular engineering. By adding specific functional groups to the aromatic backbone of the isophthalate molecule, it is possible to modulate its electronic structure and, consequently, its operating voltage.
The introduction of electron-donating groups (EDGs) is a common strategy to lower the redox potential, which is desirable for anode materials. The EDGs increase the electron density on the redox-active carboxylate groups, making the reduction process (lithiation) occur at a lower potential. For example, functionalizing the terephthalate backbone with an electron-donating amino group (-NH₂) was shown to lower the redox potential by 0.14 V. rsc.orgnih.gov Similarly, adding methyl groups (–CH₃), another type of EDG, to dilithium terephthalate resulted in a potential decrease of 110 mV, a result that was consistent with predictions from DFT calculations. u-picardie.frresearchgate.net These findings strongly suggest that similar functionalization of the this compound backbone would yield comparable effects, allowing for the fine-tuning of its voltage profile for battery applications.
| Functional Group | Parent Compound | Potential Change (V) | Reference |
| Amino (-NH₂) | Dilithium terephthalate | -0.14 | rsc.orgnih.gov |
| Methyl (-CH₃) | Dilithium terephthalate | -0.11 | u-picardie.frresearchgate.net |
| Magnesium (spectator cation) | Lithium (2,5-dilithium-oxy)-terephthalate | +0.80 | nih.gov |
| Sulfonate (-SO₃) substitution for Carboxylate | Tetralithium 2,5-dihydroxy-1,4-benzenedicarboxylate | +0.65 | rsc.org |
This table presents data for related terephthalate compounds to illustrate the effect of functionalization.
Conversely, substituting spectator cations with a higher ionic potential can significantly increase the redox potential. Replacing lithium with magnesium in a related phenolate-based terephthalate structure led to a remarkable voltage gain of nearly +800 mV. nih.gov This demonstrates the wide range of redox potential control achievable through strategic chemical modifications.
Polymorph Engineering for Potential Shift and Improved Stability
Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have a profound impact on the electrochemical properties of electrode materials. Different polymorphs of the same compound can exhibit distinct operating potentials, rate capabilities, and cycling stabilities. researchgate.netmdpi.com This provides another avenue for optimizing the performance of this compound.
Research on dilithium (2,3-dilithium-oxy-)terephthalate, a related compound, has demonstrated the significant effect of polymorphism. A newly synthesized polymorph, referred to as the β-phase, was found to operate at 3.1 V vs. Li⁺/Li. researchgate.netresearchgate.net This represented a positive potential shift of +250 mV compared to the previously known α-phase, which operates at 2.85 V vs. Li⁺/Li. rsc.orgmdpi.com This substantial voltage increase is attributed solely to the differences in the crystal packing of the molecules. researchgate.net
This table illustrates the impact of polymorphism on the redox potential of a closely related compound.
Optimization of Electrode Architecture and Composition
Beyond modifying the active material itself, optimizing the composition and structure of the electrode is a critical strategy for enhancing performance. Due to the intrinsically low electronic conductivity of many organic materials like this compound, the choice of conductive additive and binder is crucial. diva-portal.org
A significant improvement in the performance of dilithium terephthalate was achieved by replacing the conventional poly(vinylidene fluoride) (PVDF) binder with an aqueous binder, sodium alginate. researchgate.net The electrode fabricated with sodium alginate delivered a high capacity of 200 mAh g⁻¹ after 100 cycles and maintained 130 mAh g⁻¹ after 1000 cycles at a high rate. researchgate.net The superior performance was attributed to the carboxyl and hydroxyl groups in the sodium alginate binder, which facilitate faster ion transport within the electrode, leading to lower interfacial impedance and reduced polarization. researchgate.net
The amount and type of conductive carbon also play a vital role. Electrodes for carboxylate materials often require a large percentage of conductive additive to ensure efficient electron transport. diva-portal.org For instance, some formulations for dilithium (2,3-dilithium-oxy-)terephthalate have used up to 33% carbon black by weight to achieve the desired electrochemical activity. mdpi.com The use of advanced carbon nanostructures, such as graphene nanosheets, has also been shown to improve the capacity and rate capability of related materials by creating a highly conductive and robust electrode architecture. mdpi.com Therefore, the rational design of the composite electrode, including the selection of an optimal binder and a highly conductive carbon network, is essential to unlock the full potential of this compound as a battery anode.
Coordination Chemistry and Supramolecular Assemblies
Construction of Coordination Polymers and Extended Frameworks
The self-assembly of metal ions and isophthalate (B1238265) ligands, often in conjunction with other organic linkers, leads to the formation of coordination polymers with varying dimensionalities and topologies. tandfonline.comnih.gov These structures range from simple one-dimensional chains to complex three-dimensional frameworks with potential applications in catalysis, gas storage, and luminescence. tandfonline.com
The isophthalate ligand can bridge metal ions to form extended one-dimensional zigzag or linear chains. continental.edu.penih.gov For example, a nickel(II) coordination polymer has been synthesized where Ni(II) atoms are linked by the carboxylate groups of isophthalate ligands, resulting in a 1D zigzag chain. continental.edu.pe In other systems, isophthalate monoanions can form 1D chains through hydrogen bonding with cations like adeninium. iucr.org These 1D covalently bonded chains can serve as building blocks for higher-dimensional supramolecular structures through noncovalent interactions. acs.org The dimensionality of the final polymer can be tuned by systematically changing the N-containing co-ligands in the reaction system. nih.govresearchwithrutgers.com
By connecting 1D chains or assembling metal ions and isophthalate ligands in a plane, two-dimensional layered networks can be constructed. nih.govresearchwithrutgers.com A notable example is a chromium(II)-isophthalate 2D metal-organic framework (MOF) that forms a layered structure. bohrium.com Cadmium(II) has been shown to form a 2D graphite-like 6³ layer structure where each isophthalate ligand bridges three metal cations. researchgate.net These 2D layers can be further linked by hydrogen bonds to create a three-dimensional supramolecular architecture. researchgate.netresearchgate.net The substituents on the isophthalate ring and the choice of ancillary ligands have a significant impact on the resulting 2D network topology. nih.govrsc.org
The assembly of isophthalate ligands with metal ions can lead to the formation of three-dimensional frameworks, which are of great interest due to their porous nature. tandfonline.comrsc.org These structures can be created by linking 2D layers with pillar-like ligands or through the interdigitation of lower-dimensional networks. tandfonline.comresearchgate.net A Co(II) coordination polymer, for instance, features a 3D pillar-layer framework built from Co(II)-aminotriazole layers and isophthalate pillars. tandfonline.com The resulting porous architectures often exhibit high surface areas and uniform micropores, making them suitable for applications like gas adsorption and separation. rsc.orgresearchgate.net The pore size and functionality can be systematically controlled by modifying the isophthalate ligand or other components of the framework. bohrium.comnih.govuu.nl
| Metal Ion | Co-Ligand(s) | Dimensionality | Structural Feature | Reference |
|---|---|---|---|---|
| Ni(II) | Pyridine, Water | 1D | Zigzag chain | continental.edu.pe |
| Cu(II) / Co(II) | Pyridine | 1D | Chain structure | nih.gov |
| Cr(II) | Water | 2D | Layered MOF | bohrium.com |
| Cd(II) | 5-(pyridin-4-yl)isophthalate | 2D | Graphite-like 6³ layer | researchgate.net |
| Co(II) | 3-amino-1,2,4-triazole, Water | 3D | Pillar-layer framework | tandfonline.com |
| Cu(II) | Paraffinic isophthalates | 3D | Cuboctahedral Metal-Organic Polyhedron (MOP) | rsc.org |
Supramolecular Interactions and Self-Assembly Processes
The final architecture of isophthalate-based coordination compounds is heavily governed by supramolecular interactions. wikipedia.org Non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions play a critical role in the self-assembly process, often extending lower-dimensional motifs into more complex frameworks. acs.orgmdpi.comnih.gov
In the crystal structures of alkali metal complexes of isophthalic acid, classical O-H···O hydrogen bonding and aromatic π-π stacking are prominent, often retaining the ribbon-like arrangements found in the parent acid. acs.org In many coordination polymers, 1D or 2D networks are further linked into 3D supramolecular architectures via these non-covalent interactions. continental.edu.peresearchgate.netnih.gov For example, the self-assembly of some isophthalic acid derivatives is driven by hydrogen bonds forming linear polymeric ribbons or disk-shaped cyclic hexamers, which then stack via π-π interactions to create fibrous networks. mdpi.com The interplay between metal-ligand coordination and these weaker interactions is a key strategy in crystal engineering for creating materials with desired topologies and properties. rsc.org
| Interaction Type | Description | Observed In | Reference |
|---|---|---|---|
| O-H···O Hydrogen Bonding | Connects carboxylate groups of adjacent anions or links solvent molecules. | Alkali metal isophthalates, 2D Cd(II) networks | acs.orgresearchgate.net |
| N-H···O Hydrogen Bonding | Links cationic species (e.g., adeninium) to isophthalate anions. | Adenin-1-ium hydrogen isophthalate | iucr.org |
| π-π Stacking | Stacking of aromatic rings of isophthalate anions. | Alkali metal isophthalates, Adenin-1-ium hydrogen isophthalate | acs.orgiucr.org |
| C-H···O Hydrogen Bonding | Weak interactions that contribute to the overall packing and stability of the crystal structure. | 1D Ni(II) polymer, 2D Mn(II) network | continental.edu.penih.gov |
Role in Host-Guest Chemistry and Molecular Recognition
The designed cavities and tunable pore environments of isophthalate-based frameworks make them suitable candidates for applications in host-guest chemistry and molecular recognition. rsc.orgnih.gov These structures can encapsulate smaller molecules (guests) within their pores, leading to materials with novel properties.
A compelling example is the use of dibenzyl isophthalates as hosts for room-temperature phosphorescence (RTP) in host-guest systems. rsc.orgchemrxiv.org By incorporating various aromatic guest molecules into a crystalline matrix of a substituted dibenzyl isophthalate, it is possible to generate materials that exhibit phosphorescence with high quantum yields and long lifetimes. The versatility of this system allows for the tuning of the emission color from blue to red simply by changing the guest molecule. rsc.org This demonstrates the potential of isophthalate-based hosts in creating advanced optical materials. The specific, non-covalent interactions between the host and guest are crucial for the recognition and binding process that enables these properties. rsc.orgnih.gov
| Host | Guest | Key Finding | Reference |
|---|---|---|---|
| Dibenzyl isophthalates (DBIs) | Coronene-d12 | Achieved high RTP quantum yields (up to 77%) and long lifetimes (up to 21.0 s). | rsc.org |
| 4,4′-Br substituted DBI | 15 different aromatic guests | Demonstrated versatility by tuning phosphorescence emission from blue to red. | rsc.org |
| 4,4′-Br substituted DBI (Host) with Pyrene-d10 (Guest) | Aromatic Matrix | Showed RTP with trace amounts of host (0.10 wt%) and guest (0.01 wt%), indicating efficient energy transfer and protection. | rsc.org |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For dilithium (B8592608) isophthalate (B1238265) and related materials, research is anticipated to move beyond traditional synthesis methods, which often rely on hazardous solvents and significant energy input. acs.orgrsc.org
Key areas of development include:
Solvent-Free Synthesis: Mechanochemical methods, such as the simple grinding of reactants like lithium carbonate and terephthalic acid to produce dilithium terephthalate (B1205515), present a compelling eco-friendly alternative. researchgate.net This approach minimizes waste and eliminates the need for toxic solvents.
Bio-derived Solvents: The use of greener, bioderived solvents is a promising strategy to reduce the environmental impact of synthesis. acs.org Research into solvents derived from renewable resources can significantly improve the sustainability profile of isophthalate material production.
Energy-Efficient Processes: Future synthetic protocols will likely focus on reducing energy consumption by exploring lower-temperature reactions or alternative energy sources like microwave or ultrasonic irradiation. rsc.org
Water-Based Synthesis: Developing robust synthetic routes in water would be a significant step towards sustainability, minimizing the reliance on volatile organic solvents. rsc.orgleeds.ac.uk
These novel routes aim to make the production of isophthalate-based materials more cost-effective, safer, and environmentally benign, which is crucial for their large-scale industrial application. rsc.org
Advanced Characterization Techniques for In Situ and Operando Studies
Understanding how materials function in real-time under operational conditions is critical for improving their performance and stability. The application of advanced in situ (in place) and operando (in operation) characterization techniques will provide unprecedented insights into the dynamic processes of isophthalate-based materials, particularly in applications like batteries. nih.govrsc.org
Future research will increasingly employ a suite of these powerful techniques:
Spectroscopy and Diffraction: Techniques such as in situ X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and X-ray Diffraction (XRD) can track the evolution of chemical states, electronic structures, and crystal phases during electrochemical cycling. chinesechemsoc.orgmdpi.com This allows researchers to observe reaction intermediates and understand degradation mechanisms as they happen.
Microscopy: In situ Scanning Tunneling Microscopy (STM) and other scanning probe techniques can provide real-time, atomic-scale images of the electrode surface, revealing morphological changes, the formation of the solid-electrolyte interphase (SEI), and the dynamics of lithium ion intercalation. rsc.orgmdpi.com
Multi-modal Approaches: The combination of multiple in situ techniques is a powerful strategy to obtain a more complete picture of the complex processes occurring within a device. mdpi.com Correlating data from different methods can reveal structure-property-performance relationships that are not apparent from a single technique.
These advanced characterization methods are indispensable for diagnosing failure modes and providing the fundamental knowledge needed to rationally design more robust and efficient materials. nih.gov
Rational Design of Next-Generation Isophthalate-Based Materials with Enhanced Functionality
The versatility of the isophthalate structure provides a platform for the rational design of new materials with precisely tailored properties. By systematically modifying the molecular building blocks, researchers can enhance functionality for specific applications. rsc.orgresearchgate.net
Future design strategies will likely focus on:
Functional Group Substitution: The targeted introduction of specific functional groups onto the isophthalate ring can significantly alter the material's electronic and electrochemical properties. For example, adding an electron-donating amino group to the terephthalate backbone has been shown to lower its redox potential, a desirable trait for battery anode materials. rsc.org Similarly, substitutions at the 5-position of the isophthalate ring can tune the material's electrochromic behavior. researchgate.net
Reticular Chemistry: Isophthalates serve as excellent organic linkers for constructing highly ordered, porous materials like Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The principles of reticular chemistry allow for the bottom-up design of MOFs with controlled pore sizes and functionalities, making them suitable for applications in gas storage, separations, and catalysis.
Bio-inspired and Renewable Materials: There is a growing trend towards using renewable resources to create advanced materials. cambridge.orgresearchgate.netacs.org Future research may explore the synthesis of isophthalate-based polymers and composites from bio-derived feedstocks, leading to more sustainable, next-generation materials.
This "materials by design" approach moves away from trial-and-error discovery towards a more predictive and efficient way of creating materials with enhanced, application-specific functionalities. rsc.orgacs.org
Integration of Advanced Computational and Experimental Methodologies for Material Discovery
The traditional process of materials discovery can be slow and resource-intensive. nih.gov The integration of computational modeling with experimental synthesis and testing is revolutionizing this field, creating a rapid feedback loop for the discovery of new materials. nih.govlbl.gov
This synergistic approach involves:
High-Throughput Computational Screening: Using methods like Density Functional Theory (DFT), scientists can rapidly screen vast libraries of virtual compounds to predict their properties. lbl.govnih.gov This allows researchers to identify promising candidates for experimental synthesis, saving significant time and resources.
Predictive Modeling: Computational tools, including artificial intelligence and machine learning algorithms, are being developed to predict not only the properties of new materials but also the most effective synthetic routes to create them. nih.govnih.govresearchgate.net For instance, evolutionary algorithms have been successfully used to predict the previously unknown crystal structure of dilithium 2-aminoterephthalate. semanticscholar.org
Accelerated Experimental Validation: The most promising candidates identified through computation are then synthesized and characterized in the lab. The use of automated and robotic platforms can further accelerate this experimental validation process. nih.govnih.gov
This powerful combination of computational and experimental methods creates an accelerated discovery pipeline, bridging the gap between theoretical prediction and real-world application. lbl.gov
Exploration of Emerging Applications beyond Current Scope
While much of the current focus on dilithium isophthalate is on its potential in lithium-ion batteries, its chemical properties suggest a much broader range of possible applications that are yet to be fully explored.
Future research could unveil its potential in several emerging areas:
Catalysis: Lithium salts of carboxylic acids, including this compound, have been identified as effective catalysts in polymerization processes, such as the trimerization of isocyanates. google.com Further investigation could reveal catalytic activity in other important organic transformations or as components in photocatalytic systems, such as MOFs designed for CO2 reduction. researchgate.net
Advanced Coatings and Corrosion Inhibition: Related compounds like dilithium phthalate (B1215562) have shown utility as corrosion inhibitors. ontosight.ai This suggests that isophthalate-based materials could be developed for advanced protective coatings, leveraging their thermal stability and chemical resilience.
Functional Porous Materials: Beyond gas storage, isophthalate-based MOFs could be designed for more specialized applications. These include selective separations, chemical sensing, and drug delivery, where the tunable pore environment of the MOF can be precisely engineered for specific molecular interactions.
Electrochromic Devices: The ability to tune the color of isophthalate derivatives through electrochemical stimuli opens up possibilities for their use in smart windows, displays, and other electrochromic devices. researchgate.net
By looking beyond the current research landscape, scientists can unlock new and valuable applications for this versatile class of chemical compounds.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing dilithium isophthalate?
To synthesize this compound, researchers should employ stoichiometric reactions between lithium salts and isophthalic acid under controlled pH and temperature. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, X-ray diffraction (XRD) for crystallinity analysis, and thermogravimetric analysis (TGA) for stability assessment. Ensure reproducibility by documenting solvent purity, reaction kinetics, and spectroscopic calibration standards .
Q. How can researchers investigate the anaerobic microbial degradation pathways of this compound?
Use enrichment cultures with strict anaerobic conditions (e.g., Syntrophorhabdus aromaticivorans) and isophthalate as the sole carbon source. Perform proteomic analysis via LC-MS/MS to identify induced enzymes like isophthalate:CoA ligase (IPCL) and UbiD-like decarboxylases. Validate pathways using isotopic tracing (e.g., -labeled substrates) and enzyme activity assays with cell-free extracts .
Q. What are the key enzymes involved in this compound degradation, and how are they identified?
Key enzymes include IPCL, UbiD-family decarboxylases (IPCD), and UbiX-like flavin prenyltransferases. These are identified through differential proteomics comparing isophthalate-grown vs. control microbial cultures. Confirm functional roles via gene knockout studies, heterologous expression, and in vitro assays measuring ATP-dependent CoA activation and prFMN cofactor requirements .
Advanced Research Questions
Q. How can contradictions in proteomic data across studies on this compound degradation be resolved?
Address discrepancies by standardizing growth conditions (e.g., substrate concentration, pH, and temperature) and validating proteomic findings with orthogonal methods like transcriptomics or metabolomics. Use statistical tools (e.g., PCA) to differentiate noise from biologically significant variations. Cross-reference datasets with phylogenetic analyses to identify conserved enzymatic clusters .
Q. What strategies integrate multi-omics data to map this compound degradation networks?
Combine proteomics, metagenomics, and metabolomics using platforms like KEGG or MetaCyc for pathway annotation. Apply machine learning (e.g., Random Forests) to prioritize enzyme candidates. Validate predictions with knockout mutants and isotopic flux analysis. Tools such as MaxQuant and Skyline can harmonize multi-omics datasets .
Q. How do phylogenetic analyses inform the evolution of enzymes involved in this compound metabolism?
Construct phylogenetic trees (e.g., via MEGA or PhyML) using sequences of IPCD homologs from diverse bacteria (e.g., denitrifiers, sulfate reducers). Identify conserved motifs linked to substrate specificity. Corrogate findings with structural modeling (e.g., AlphaFold) to predict catalytic residues and cofactor-binding regions .
Q. What experimental designs optimize enzyme kinetic studies for this compound-activating enzymes?
Use stopped-flow spectrophotometry to measure initial reaction rates under varying substrate concentrations. Determine and via Lineweaver-Burk plots. Account for cofactor dependencies (e.g., prFMN in IPCD) by supplementing assays with purified cofactors. Validate results with isothermal titration calorimetry (ITC) to assess binding affinities .
Q. How can researchers evaluate the ecological significance of this compound degradation in bioremediation?
Conduct microcosm experiments with contaminated soil or water samples, monitoring isophthalate depletion via HPLC or GC-MS. Quantify microbial community shifts using 16S rRNA sequencing. Assess toxicity reduction using bioassays (e.g., Daphnia magna survival rates). Compare degradation efficiency across aerobic vs. anaerobic conditions .
Methodological Considerations
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw proteomic data in repositories like PRIDE or Dryad .
- Conflict Resolution : Use Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with rigorous controls and replication .
- Ethical Compliance : For fieldwork involving environmental samples, obtain permits and follow biosafety protocols to prevent unintended ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
